Xanthokeismin C

Description

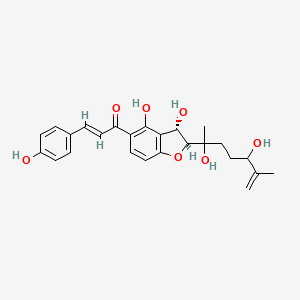

Xanthokeismin C is a prenylated chalcone isolated from Angelica keiskei (commonly known as Ashitaba), a medicinal plant renowned for its diverse bioactive compounds . Structurally, it belongs to the xanthokeismin family, which includes xanthokeismins A, B, and C. These compounds are characterized by a chalcone backbone (1,3-diaryl-2-propen-1-one) modified with prenyl or geranyl groups, which enhance their biological activity and stability . While the exact structural details of this compound remain underexplored in the provided evidence, its analogs—xanthokeismins A and B—exhibit substitutions such as hydroxylation, glucosylation, and prenylation at specific positions, which likely influence their pharmacological properties .

This compound demonstrates significant bioactivities, including neuroprotective, antioxidant, and osteogenic (bone-forming) effects . However, its mechanisms of action and quantitative activity data (e.g., IC50 values) are less documented compared to its analogs, highlighting a gap in current research.

Properties

Molecular Formula |

C25H28O7 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(E)-1-[(2S,3S)-2-(2,5-dihydroxy-6-methylhept-6-en-2-yl)-3,4-dihydroxy-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C25H28O7/c1-14(2)18(27)12-13-25(3,31)24-23(30)21-20(32-24)11-9-17(22(21)29)19(28)10-6-15-4-7-16(26)8-5-15/h4-11,18,23-24,26-27,29-31H,1,12-13H2,2-3H3/b10-6+/t18?,23-,24-,25?/m0/s1 |

InChI Key |

QVZYQQARMOXBPW-IRTNKAGMSA-N |

Isomeric SMILES |

CC(=C)C(CCC(C)([C@@H]1[C@H](C2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)O)O)O |

Canonical SMILES |

CC(=C)C(CCC(C)(C1C(C2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)O)O)O |

Synonyms |

xanthokeismin C |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Context of Xanthokeismin C

This compound belongs to the chalcone family, characterized by a 1,3-diaryl-2-propen-1-one backbone. While its specific structure is not detailed in the available data, related compounds like xanthoangelol and xanthokeismin A/B from Angelica keiskei ( ) share key functional groups (e.g., α,β-unsaturated ketones, hydroxyl substituents) that dictate reactivity.

General Reactivity Patterns of Chalcones

Chalcones exhibit reactivity at three primary sites:

-

α,β-Unsaturated carbonyl system: Susceptible to nucleophilic additions (e.g., Michael addition) and cycloadditions.

-

Aromatic rings: Electrophilic substitution (e.g., hydroxylation, methylation) depending on substituent directing effects.

-

Hydroxyl groups: Participate in hydrogen bonding, glycosylation, or oxidation reactions ( , ).

3.1. Nucleophilic Additions

The α,β-unsaturated ketone moiety likely undergoes Michael additions with nucleophiles (e.g., thiols, amines). For example:

This reactivity is well-documented for chalcones like xanthoangelol ( ).

3.2. Oxidation Reactions

Phenolic hydroxyl groups in chalcones are prone to oxidation, forming quinones or dimerized products. Enzymatic oxidation (e.g., by xanthine oxidase) may generate reactive intermediates ( , ).

3.3. Microbial Biotransformation

Microbial systems (e.g., Mucor hiemalis) hydroxylate or reduce chalcones. For example:

-

Hydroxylation: Addition of –OH groups to aromatic rings ( ).

-

Reductive modifications: Saturation of the α,β-unsaturated system ( ).

Comparative Data for Analogous Chalcones

Research Gaps and Recommendations

-

Synthetic studies: Targeted experiments (e.g., NMR reaction monitoring, LC-MS analysis) are needed to characterize this compound’s reactivity.

-

Enzymatic assays: Evaluate interactions with oxidoreductases (e.g., XOR, CYP450) using methods from , .

-

Computational modeling: Predict reaction pathways via DFT calculations, as demonstrated for purine hydroxylation ( , ).

Key Methodological Insights

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Xanthokeismin C and Analogous Compounds

Functional and Pharmacological Differences

Tyrosinase Inhibition

Monoamine Oxidase (MAO) Inhibition

- Xanthoangelol acts as a nonselective MAO-A/B inhibitor (IC50 ~15 µM), while 4-hydroxyderricin selectively targets MAO-B (IC50 >60 µM) .

Q & A

Q. What experimental protocols are recommended for isolating Xanthokeismin C from natural sources, and how can reproducibility be ensured?

- Methodological Answer : Isolation requires optimized extraction solvents (e.g., methanol/chloroform mixtures) followed by chromatographic purification (HPLC or column chromatography). To ensure reproducibility, document solvent ratios, temperature gradients, and column specifications (e.g., particle size, flow rate) in the methods section. Include purity validation via NMR and mass spectrometry, referencing prior isolation techniques for related xanthones .

- Data Contradiction Note : Discrepancies in yield between studies may arise from seasonal variation in source material or incomplete solvent removal. Validate extraction efficiency using spiked controls and report geographic/temporal collection details .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure, and how should conflicting spectral data be addressed?

- Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY/HMBC) with high-resolution mass spectrometry (HRMS). For ambiguous signals, compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) or crystallographic data if available. Contradictions in NOESY/ROESY correlations may indicate conformational flexibility; use temperature-variable NMR to assess dynamic behavior .

Q. How should bioactivity assays for this compound be designed to minimize false positives in cytotoxicity studies?

- Methodological Answer : Employ orthogonal assays (e.g., MTT, resazurin, and ATP-based luminescence) to confirm cytotoxicity. Include negative controls (solvent-only treated cells) and positive controls (e.g., doxorubicin). Validate specificity using knock-out cell lines or competitive binding assays if targeting a specific pathway. Report IC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA with post-hoc corrections) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across different cellular models?

- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., cell line origin, passage number, culture media). Use transcriptomic/proteomic profiling to identify model-specific pathway activations. For conflicting data on apoptosis vs. autophagy induction, employ time-course experiments with caspase-3/LC3-II flux assays and siRNA silencing of key mediators (e.g., BAX or ATG5) .

- Data Integration Tip : Apply systematic review frameworks (PRISMA) to analyze prior studies, highlighting variables like dosing schedules or assay endpoints that may explain discrepancies .

Q. What strategies are effective for elucidating this compound’s biosynthetic pathway in genetically uncharacterized source organisms?

- Methodological Answer : Use isotope-labeled precursor feeding (e.g., ¹³C-acetate or ¹³C-malonate) with LC-MS/MS tracking to identify intermediates. Combine with meta-transcriptomic analysis of the host organism to pinpoint candidate genes (e.g., polyketide synthases or cytochrome P450s). For low-abundance intermediates, employ solid-phase extraction or in situ NMR microprobes .

Q. How can researchers address challenges in reproducing this compound’s reported in vivo pharmacokinetic profiles?

- Methodological Answer : Standardize animal models (e.g., C57BL/6 vs. BALB/c mice), administration routes, and formulation vehicles (e.g., DMSO/TPGS mixtures). Use tandem mass spectrometry (UHPLC-QTOF) with deuterated internal standards to improve quantification accuracy. If bioavailability data conflict, compare intestinal permeability via Caco-2 monolayers versus in situ perfusion models .

Q. What computational approaches are validated for predicting this compound’s off-target interactions in silico?

- Methodological Answer : Use ensemble docking (AutoDock Vina, Glide) against curated target libraries (e.g., ChEMBL or IUPHAR). Validate predictions with surface plasmon resonance (SPR) or thermal shift assays. For conflicting binding affinity data, apply free-energy perturbation (FEP) calculations to account for solvation/entropic effects .

Methodological Best Practices

- Reproducibility : Follow the ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Deposit raw spectral files in public repositories (e.g., GNPS or MetaboLights) .

- Conflict Resolution : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to preemptively address gaps in prior work .

- Ethical Reporting : Disclose all negative/null results in supplementary materials to avoid publication bias. Use STROBE or CHEMIST checklists for observational or synthesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.